molecular formula C16H13ClF3N3O3 B15150444 3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B15150444
M. Wt: 387.74 g/mol
InChI Key: AQJZDMCJVUEXJX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzene ring, along with an aminoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the nitration of a suitable precursor to introduce the nitro group, followed by the introduction of the trifluoromethyl group through a suitable reagent. The chloro group can be introduced via chlorination reactions. The final step involves the formation of the benzamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield reagents, and catalysts to enhance the efficiency and yield of the desired product. The reaction conditions are carefully controlled to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

    Reduction: The major product formed is the corresponding amino derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in electrophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
  • 3-chloro-N-(2-{[4-amino-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
  • 3-chloro-N-(2-{[4-nitro-2-(methyl)phenyl]amino}ethyl)benzamide

Uniqueness

3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13ClF3N3O3

Molecular Weight

387.74 g/mol

IUPAC Name

3-chloro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C16H13ClF3N3O3/c17-11-3-1-2-10(8-11)15(24)22-7-6-21-14-5-4-12(23(25)26)9-13(14)16(18,19)20/h1-5,8-9,21H,6-7H2,(H,22,24)

InChI Key

AQJZDMCJVUEXJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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